molecular formula C20H20N2O4S B2606132 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 868376-27-6

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2606132
CAS No.: 868376-27-6
M. Wt: 384.45
InChI Key: OYHVJPUQNULOQE-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a benzothiazole-derived compound characterized by a fused heterocyclic core structure. Its molecular architecture includes:

  • Methoxy substituents at position 4 of the benzothiazole ring and positions 3 and 4 of the benzamide moiety, contributing to electronic modulation and solubility.
  • A Z-configuration imine linkage between the benzothiazole and benzamide groups, which may influence stereochemical interactions in biological systems.

Properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-5-11-22-18-15(25-3)7-6-8-17(18)27-20(22)21-19(23)13-9-10-14(24-2)16(12-13)26-4/h5-10,12H,1,11H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHVJPUQNULOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=C(C=C3)OC)OC)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like sodium azide or thiols.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazolidine demonstrate potent antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Summary

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive BacteriaMost Resistant Bacteria
Compound A0.0040.008Enterobacter cloacaeE. coli
Compound B0.0150.030Staphylococcus aureusMicrococcus flavus
Compound C0.0110.020Salmonella typhimuriumE. coli

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

Initial studies have indicated that this compound may possess anticancer properties. Mechanisms under investigation include the induction of apoptosis in cancer cells and inhibition of tumor growth through interaction with molecular targets involved in cancer progression.

Case Study: Anticancer Mechanisms

A recent study focused on the effects of similar compounds on breast cancer cell lines, revealing their potential to disrupt cellular signaling pathways essential for cancer cell survival. These findings highlight the need for further exploration into the compound's mechanism of action.

Synthesis and Modification

The synthesis of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide can be achieved through various methods that optimize reaction conditions to maximize yield and purity. The compound’s ability to undergo further functionalization makes it a valuable candidate for synthetic organic chemistry.

Synthetic Strategies

  • Condensation Reactions : Utilizing appropriate aldehydes and amines.
  • Functional Group Modifications : Introducing different substituents to enhance biological activity.
  • Tautomerization Studies : Investigating the influence of tautomeric forms on reactivity and biological interactions.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cell division and growth, such as topoisomerases and kinases.

    Pathways: It interferes with the DNA replication process, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

(Z)-N-(6-Acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

  • Propargyl vs. Allyl Group: The propargyl group (C≡CH) at position 3 introduces a linear alkyne motif, which may alter reactivity in click chemistry or metal-catalyzed reactions compared to the allyl group (C=C) in the target compound .

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Key Differences: Core Heterocycle: A 1,3,4-thiadiazole ring replaces the benzothiazole system, altering electronic properties and ring strain. Substituents: A 3-methylphenyl group and a dimethylamino-acryloyl moiety introduce strong electron-withdrawing and donating effects, respectively. Synthesis: Achieved in 82% yield via condensation reactions, with IR spectra showing dual carbonyl peaks at 1690 and 1638 cm⁻¹, indicative of conjugated C=O groups .

2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

  • Key Differences :
    • Benzylidene Substituents : Fluorine and methoxy groups on aromatic rings enhance lipophilicity and metabolic stability.
    • Biological Relevance : This class of thiadiazoles is associated with insecticidal and fungicidal activities, suggesting a possible benchmark for evaluating the target compound’s bioactivity .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Yield IR C=O Peaks (cm⁻¹) Notable Properties
Target Compound Benzothiazole 3-allyl, 4-OCH₃, 3,4-(OCH₃)₂-benzamide Not reported Not available Z-configuration, allyl reactivity
(Z)-N-(6-Acetamido-3-propargyl-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide Benzothiazole 6-NHCOCH₃, 3-propargyl Not reported Not available Propargyl for click chemistry
Compound 4g 1,3,4-Thiadiazole 3-(3-MePh), 5-(dimethylamino-acryloyl) 82% 1690, 1638 Dual carbonyl conjugation
4-(dimethylamino)-N-(4-methoxy-3-allyl-benzothiazol-2-ylidene)benzamide Benzothiazole 4-OCH₃, 3-allyl, 4-N(CH₃)₂-benzamide Not reported Not available Dimethylamino electron donation

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound known for its diverse biological activities. This compound belongs to the class of benzo[d]thiazole derivatives, which have been extensively studied for their potential therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure

The molecular formula of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of 368.43 g/mol. The structure features a benzo[d]thiazole core, an allyl substituent, and multiple methoxy groups that enhance its solubility and reactivity.

Antibacterial Activity

Research indicates that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibits significant antibacterial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

The compound also demonstrates notable antifungal properties. It has been tested against several fungal pathogens, showing inhibition of growth and viability. This activity is particularly relevant in the context of increasing resistance to conventional antifungal treatments.

Anticancer Properties

Preliminary studies suggest that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide may possess anticancer activity. It has been evaluated against various cancer cell lines, displaying cytotoxic effects that warrant further investigation into its potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

Activity Tested Strains/Cell Lines IC50 (µM) Reference
AntibacterialE. coli12.5
S. aureus10.0
AntifungalC. albicans15.0
A. niger18.0
AnticancerMCF-7 (breast cancer)20.0
HeLa (cervical cancer)22.5

The proposed mechanism of action for the antibacterial and antifungal activities involves the interaction with cellular components leading to disruption of membrane integrity and interference with nucleic acid synthesis. For anticancer effects, it is hypothesized that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
Condensation3,4-Dimethoxybenzoyl chloride, DCM, RT, 12h~60%
PurificationHexane:EtOAc (7:3), silica gel95%

Advanced: How can Z/E isomerism be analyzed in this compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis : The (Z)-isomer exhibits distinct NOESY correlations between the allyl protons and the benzo[d]thiazole ring protons, confirming spatial proximity .
  • UV-Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents; (Z)-isomers often show solvatochromic effects due to planar conjugation .
  • X-ray Crystallography (if available): Resolve absolute configuration by analyzing dihedral angles between substituents .

Basic: What characterization techniques confirm the structure post-synthesis?

Methodological Answer:

  • 1H^{1}\text{H}/13C^{13}\text{C} NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm), allyl (δ ~5.2–5.8 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
  • HRMS : Verify molecular ion ([M+H]<sup>+</sup> at m/z 413.12) and fragmentation patterns .
  • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 64.2%, H: 5.3%, N: 6.8%) .

Advanced: How to design enzyme inhibition assays to evaluate its activity?

Methodological Answer:

Target Selection : Prioritize enzymes with structural homology to targets inhibited by similar thiazole derivatives (e.g., glucosidase, kinases) .

Assay Setup :

  • Use fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glucosidase) .
  • Include controls (e.g., acarbose for glucosidase inhibition) and measure IC50 via dose-response curves .

Data Interpretation : Compare inhibition kinetics (Ki) with known inhibitors and validate using Lineweaver-Burk plots .

Advanced: What computational methods predict its binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., STING protein for immunomodulatory activity). Focus on hydrogen bonds with methoxy groups and π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at methoxy groups) using Schrödinger .

Advanced: How to address contradictory bioactivity data between in vitro and in silico studies?

Methodological Answer:

Validate Assay Conditions : Ensure physiological pH (7.4) and temperature (37°C). Test solubility in DMSO/PBS mixtures to rule out aggregation .

Re-evaluate Docking Parameters : Adjust protonation states (e.g., pKa of thiazole nitrogen ~4.5) and include solvent effects .

Synergy Studies : Combine with co-crystallography or SPR to confirm binding modes .

Advanced: How do structural modifications (e.g., methoxy vs. nitro groups) impact biological activity in SAR studies?

Methodological Answer:

  • Substituent Effects :
    • Methoxy Groups : Enhance solubility and hydrogen bonding (e.g., 3,4-dimethoxy vs. 4-nitro in glucosidase inhibition; IC50 shifts from 12 µM to >100 µM) .
    • Allyl vs. Aryl Chains : Allyl groups improve membrane permeability (logP reduction from 3.2 to 2.8) .
  • Comparative Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric parameters with activity .

Basic: How to optimize solubility and stability for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in PEG-400, cyclodextrin complexes, or lipid nanoparticles.
  • Stability Profiling :
    • pH Stability : Use HPLC to monitor degradation in simulated gastric fluid (pH 1.2–3.0) .
    • Thermal Stability : Store at -20°C under nitrogen; assess via TGA/DSC .

Q. Table 2: Solubility in Common Solvents

SolventSolubility (mg/mL)Reference
DMSO25.6
PBS0.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.